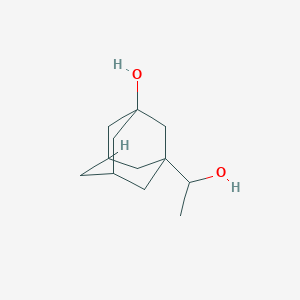

3-(1-Hydroxyethyl)-1-adamantanol

Description

Structure

3D Structure

Properties

CAS No. |

39917-40-3 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

3-(1-hydroxyethyl)adamantan-1-ol |

InChI |

InChI=1S/C12H20O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,13-14H,2-7H2,1H3 |

InChI Key |

ZWDMZLJAGIYDHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)(C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Hydroxyethyl 1 Adamantanol and Analogous Adamantanols

Direct Functionalization Approaches to Adamantane (B196018) Hydroxylation

Directly converting adamantane's strong C-H bonds to C-OH groups is an attractive, atom-economical strategy. rsc.org The unique structure of adamantane, with four equivalent tertiary (bridgehead) positions and six equivalent secondary (methylene) positions, presents a distinct challenge for regioselective functionalization. nih.gov

The synthesis of substituted adamantanes is frequently accomplished through radical intermediates, which exhibit unique stability and reactivity. rsc.orgnih.govresearchgate.net Activating the exceptionally strong C-H bonds of adamantane (with bond dissociation energies of approximately 99 kcal/mol for tertiary and 96 kcal/mol for secondary bonds) requires highly reactive radical species. nih.govresearchgate.net

Strategies often employ photoredox and hydrogen-atom transfer (HAT) catalysis to generate the adamantyl radical. chemrxiv.orgacs.org For instance, O-centered radicals derived from peroxides or photoexcited diaryl ketones can abstract a hydrogen atom from adamantane. nih.gov A catalytic system using the phthalimide-N-oxyl (PINO) radical can abstract a hydrogen from either the tertiary or secondary position, which can then be intercepted by other reactants to introduce functionality. rsc.org While these methods are powerful for creating C-C bonds, they can also be adapted for hydroxylation, often through radical trapping with oxygen to form hydroperoxides that are subsequently reduced. rsc.org

Table 1: Examples of Radical-Based Functionalization Reactions

| Catalyst System | H-Atom Abstractor | Functional Group Introduced | Reference |

|---|---|---|---|

| Photoredox/HAT Catalysis | Amine Radical Cation | Alkyl Groups | chemrxiv.orgacs.org |

| Decatungstate Photocatalysis | Excited TBADT | Ketones (via Carbonylation) | nih.gov |

| PINO Radical / Cobalt Co-catalyst | PINO Radical | Hydroxyl, Ketone | rsc.org |

The adamantyl carbocation is notably stable, and this property is frequently exploited in synthetic routes. researchgate.netresearchgate.net Reactions involving strong acids or Lewis acids often proceed through a carbocation intermediate. The generation of 1-haloadamantanes, such as 1-bromoadamantane, can be achieved through reactions that favor the formation of the tertiary adamantyl cation. researchgate.net

For example, the noncatalytic halogenation of adamantane with reagents like bromine (Br₂) or iodine monochloride (ICl) proceeds via a mechanism that forms an ion pair, Ad⁺X₂ₙ⁻¹, after hydrogen abstraction. nih.gov Once formed, these halogenated adamantanes can serve as precursors to adamantanols through subsequent hydrolysis reactions, where the halide is substituted by a hydroxyl group, again proceeding through a stable carbocation intermediate.

A specific and effective method for the direct hydroxylation of adamantane's tertiary positions is "dry ozonation." researchgate.netorgsyn.org This procedure involves adsorbing the saturated hydrocarbon onto silica (B1680970) gel and then passing an ozone-oxygen mixture through it at low temperatures (e.g., -78°C). orgsyn.org This technique demonstrates high selectivity for the hydroxylation of tertiary carbon atoms with retention of configuration. orgsyn.org

Using this method, adamantane can be converted to 1-adamantanol (B105290) in high yields (81-84%). orgsyn.org The process can be repeated to further oxidize the resulting alcohol; for instance, 1-adamantanol can be oxidized to 1,3-adamantanediol (B44800) in a 43% yield. orgsyn.org This highlights the method's utility in creating mono- and di-hydroxylated adamantane derivatives directly from the hydrocarbon.

Table 2: Preparation of Tertiary Alcohols via Dry Ozonation on Silica Gel

| Starting Hydrocarbon | Product | Yield (%) | Reference |

|---|---|---|---|

| Adamantane | 1-Adamantanol | 81-84 | orgsyn.org |

| cis-Decalin | cis-1-Decalol | 75 | orgsyn.org |

| trans-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexanol | 85 | orgsyn.org |

Multi-Step Synthesis Pathways for Substituted Adamantanols

For more complex derivatives like 3-(1-Hydroxyethyl)-1-adamantanol, multi-step synthetic sequences are typically required. These routes start with adamantane derivatives that already possess functional groups, which are then chemically transformed.

The reduction of carboxylic acids and their derivatives is a fundamental transformation for producing alcohols. Adamantane-1-carboxylic acid, which can be prepared from adamantane itself, is a common starting material. orgsyn.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for converting carboxylic acids and esters to primary alcohols. chemistrysteps.comlibretexts.org

More recently, milder and more selective methods have been developed. For example, manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃) can reduce bulky adamantane carboxylic acid to the corresponding alcohol in very good yield. nih.govacs.org A convenient synthesis for (3-hydroxyadamantan-1-yl)methanols, which are structurally analogous to the target compound, has been developed based on the nitroxylation of adamantan-1-ylmethanols with fuming nitric acid, followed by the reduction of the intermediate nitric acid esters. researchgate.net This process illustrates how a carboxylic acid or its derivative on the adamantane core can be the starting point for introducing a hydroxymethyl group. researchgate.net

Halogenated adamantanes are versatile intermediates in the synthesis of adamantanols and other derivatives. energetic-materials.org.cn The carbon-halogen bond at a bridgehead position is susceptible to nucleophilic substitution, typically via an Sₙ1 mechanism due to the stability of the resulting carbocation.

1-Bromoadamantane can be hydrolyzed to 1-adamantanol using reagents like silver nitrate (B79036) or hydrochloric acid. orgsyn.org Similarly, di-substituted derivatives can be synthesized from di-halogenated precursors. For instance, 1,3-adamantanediol can be prepared by the hydrolysis of 1,3-dibromoadamantane (B19736) or 1,3-dichloroadamantane. acs.org A method for synthesizing 1,3-adamantanediol involves the conversion of 3-hydroxyadamantane-1-carboxylic acid to 1,3-dichloro adamantane, which is then hydrolyzed in a triethylamine-water solution to give the diol in high yield (up to 95%). acs.org This demonstrates a robust pathway for introducing hydroxyl groups onto the adamantane scaffold via halogenated intermediates.

Nitroxylation of Adamantan-1-ylmethanols and Subsequent Reduction

A convenient and effective method for the synthesis of (3-hydroxyadamantan-1-yl)methanols involves a two-step process starting from adamantan-1-ylmethanols. This procedure, detailed in a 2018 study, hinges on the initial nitroxylation of the adamantane core followed by the reduction of the resulting nitric acid esters. researchgate.net

The first step employs fuming nitric acid to introduce nitroxy groups onto the adamantane skeleton, yielding 3-(nitroxymethyl)adamantan-1-yl nitrates. These intermediates are then reduced, without the need for prior isolation, using hydrazine (B178648) hydrate. This reduction step converts the nitroxy groups to hydroxyl groups, affording the desired diol. researchgate.net

Table 1: Synthesis of (3-Hydroxyadamantan-1-yl)methanols via Nitroxylation and Reduction researchgate.net

| Starting Material (Adamantan-1-ylmethanol) | Product ((3-Hydroxyadamantan-1-yl)methanol) | Yield (%) |

| Adamantan-1-ylmethanol | (3-Hydroxyadamantan-1-yl)methanol | 67-75 |

| 3-Methyladamantan-1-ylmethanol | (3-Hydroxy-5-methyladamantan-1-yl)methanol | 67-75 |

| 3-Ethyladamantan-1-ylmethanol | (3-Ethyl-5-hydroxyadamantan-1-yl)methanol | 67-75 |

| 3,5-Dimethyladamantan-1-ylmethanol | (3,5-Dihydroxy-7-methyladamantan-1-yl)methanol | 67-75 |

Stereospecific Synthesis of Polyfunctionalized Adamantane Derivatives

The rigid, cage-like structure of adamantane makes it an excellent scaffold for the development of stereochemically defined molecules. The synthesis of polyfunctionalized adamantane derivatives with specific stereochemistry is an area of active research, driven by the potential for these compounds in medicinal chemistry and materials science. researchgate.netnih.gov

While a direct stereospecific synthesis for this compound is not extensively documented in readily available literature, the principles of stereoselective synthesis can be applied to its precursors. For instance, the introduction of a chiral auxiliary can guide the stereochemical outcome of a reaction. One example is the use of a chiral oxazolidinone auxiliary in an aldol (B89426) reaction to create a specific stereocenter. This auxiliary can later be removed to yield the desired chiral product. kaimosi.com

Another approach involves the use of chiral catalysts. For example, a novel phenyladamantyl (PHAD) dirhodium catalyst has been developed for C-H functionalization reactions, demonstrating moderate levels of stereoselectivity. emory.edu Such catalysts could potentially be employed to introduce functional groups onto the adamantane skeleton in a stereocontrolled manner.

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, safety, and scalability of adamantane derivative synthesis. These include one-pot reactions, flow chemistry, and enantioselective methods.

Efficient One-Pot Synthesis Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. Several one-pot procedures for the synthesis of adamantane derivatives have been reported.

For example, adamantane derivatives can be constructed through a one-pot reaction involving domino Michael reactions and a Dieckmann condensation or an aldol-type reaction. acs.orgnih.gov This method allows for the formation of multiple carbon-carbon bonds in a single operation, leading to the efficient construction of the adamantane core. acs.orgnih.gov Another one-pot method describes the synthesis of cage alcohols with hydroxy groups at the bridgehead positions through an initial nitroxylation with nitric acid, followed by hydrolysis in the presence of urea. researchgate.net

While a specific one-pot synthesis for this compound is not explicitly described, these examples demonstrate the feasibility of applying this efficient strategy to the synthesis of functionalized adamantanes.

Flow Chemistry Approaches to Adamantane Derivatives

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. This technology has been successfully applied to the synthesis of various adamantane derivatives.

A notable example is the development of continuous-flow reactions for the synthesis of the anti-Alzheimer drug, memantine (B1676192). nih.govresearchgate.net This multi-step synthesis, starting from acenaphthene, involves a skeletal rearrangement to form the adamantane core, followed by nitration and reduction to introduce the amino group. Each of these steps was investigated for its adaptability to a continuous flow process. nih.govresearchgate.net

Flow chemistry has also been utilized in various other organic reactions that could be applied to the synthesis of adamantane derivatives, such as aldol reactions, esterifications, and oxidations. beilstein-journals.org The use of microchannel reactors, for instance, has been reported in the synthesis of 3-amino-1-adamantanol, demonstrating the potential for continuous, efficient, and safe industrial production.

Enantioselective Synthesis Utilizing Chiral Intermediates (e.g., Sharpless Asymmetric Epoxidation)

The Sharpless asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgorganic-chemistry.orgorganicreactions.orglibretexts.orgharvard.edu This reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral tartrate ester, such as diethyl tartrate (DET), to achieve high levels of enantioselectivity. wikipedia.orgorganic-chemistry.orgorganicreactions.orglibretexts.orgharvard.edu

While the direct application of the Sharpless epoxidation to produce this compound has not been specifically reported, it could be a viable strategy if a suitable adamantane-containing allylic alcohol precursor were synthesized. The resulting chiral epoxide could then be opened to yield the desired diol with a defined stereochemistry at the hydroxyethyl (B10761427) side chain.

The Sharpless epoxidation has been successfully employed in the total synthesis of numerous complex natural products, demonstrating its versatility and reliability. wikipedia.org The main requirement for this reaction is the presence of an allylic alcohol, which would need to be incorporated into the adamantane precursor. wikipedia.org

Table 2: Key Reagents in Sharpless Asymmetric Epoxidation wikipedia.orgharvard.edu

| Reagent | Function |

| Titanium tetra(isopropoxide) | Catalyst |

| Diethyl tartrate (DET) or Diisopropyl tartrate (DIPT) | Chiral ligand |

| tert-Butyl hydroperoxide (TBHP) | Oxidizing agent |

| Molecular sieves (3Å or 4Å) | To remove water and improve catalytic turnover |

Synthesis from Key Adamantane Precursors (e.g., Amantadine (B194251) Hydrochloride)

Amantadine hydrochloride, a readily available and relatively inexpensive drug, serves as a common starting material for the synthesis of various functionalized adamantane derivatives, including 3-amino-1-adamantanol, a key intermediate for other pharmaceuticals. chemicalbook.comgoogle.compatsnap.compatsnap.comgoogle.com

The synthesis of 3-amino-1-adamantanol from amantadine hydrochloride typically involves a nitration step followed by hydrolysis. chemicalbook.comgoogle.compatsnap.comgoogle.com In one described method, amantadine hydrochloride is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position. google.com The resulting 3-nitroamantadine is then hydrolyzed using a base, such as potassium hydroxide (B78521), to yield 3-amino-1-adamantanol. google.com Yields for this process can be as high as 75%. google.com

These methods highlight the utility of amantadine as a precursor, allowing for the introduction of a hydroxyl group at a bridgehead position, which can then be further functionalized if necessary.

Table 3: Synthesis of 3-Amino-1-adamantanol from Amantadine Hydrochloride google.compatsnap.com

| Reagents | Reaction Conditions | Product | Yield (%) |

| Amantadine HCl, Nitric Acid, Sulfuric Acid, Sodium Nitrate | Ice-water bath, then room temperature | 3-Amino-1-adamantanol | 75 |

| Amantadine HCl, Fuming Sulfuric Acid, Trifluoroacetic Acid, Nitric Acid | Ice bath, then 20°C | 3-Amino-1-adamantanol | Not specified |

| Amantadine HCl, Sulfuric Acid, Nitric Acid | 10-30°C | 3-Amino-1-adamantanol | >80 |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Molecular Architecture

A definitive single-crystal X-ray diffraction analysis for 3-(1-Hydroxyethyl)-1-adamantanol has not been reported in the surveyed scientific literature. However, the solid-state architecture can be inferred from the known crystallographic behavior of related adamantane (B196018) derivatives, such as 1-adamantanol (B105290) and other diols. ucl.ac.uk

Adamantane and its derivatives are known for their high degree of crystallinity and well-defined melting points, a consequence of their rigid, cage-like structure. nist.gov For this compound, the presence of two hydroxyl groups—one tertiary at a bridgehead carbon (C1) and one secondary on the ethyl substituent—is expected to dominate the crystal packing through extensive intermolecular hydrogen bonding. This network of hydrogen bonds would create a stable, three-dimensional lattice, resulting in a white crystalline solid with a relatively high melting point compared to non-hydroxylated adamantanes.

The fundamental tricyclo[3.3.1.13,7]decane framework provides a rigid scaffold, while the disposition of the substituents will dictate the specific packing motif. nih.gov The crystal structure would reveal precise bond lengths, bond angles, and the conformational arrangement of the hydroxyethyl (B10761427) group relative to the adamantane cage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. acs.orgresearchgate.net Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

While specific, published experimental spectra for this compound are not available, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the chemical structure and data from analogous compounds. mdpi.comnih.gov The substitution at the C1 and C3 positions breaks the high symmetry of the parent adamantane cage, making all cage protons and carbons chemically inequivalent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex series of signals for the adamantane cage protons, typically appearing in the upfield region (approx. 1.5-2.2 ppm). The protons on carbons adjacent to the hydroxyl-bearing bridgehead (C1) and the substituted bridgehead (C3) would be deshielded. Key signals for the substituents would include a quartet for the methine proton (-CH(OH)-) and a doublet for the methyl protons (-CH₃) of the hydroxyethyl group. The two hydroxyl protons (-OH) would likely appear as broad singlets, whose chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear evidence of the carbon framework. nih.gov Key signals would include those for the two carbons bearing hydroxyl groups: the tertiary C1 of the adamantane cage and the secondary carbon of the ethyl group, both shifted significantly downfield. The methyl carbon would appear at a characteristic upfield position. The remaining adamantane carbons would produce a set of distinct signals reflecting the loss of symmetry.

Predicted NMR Spectroscopic Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Assignment | δ (ppm) | Assignment | δ (ppm) |

| Adamantane CH, CH₂ | ~1.5 - 2.2 (multiple signals) | Adamantane CH, CH₂ | ~30 - 50 |

| -CH(OH)CH₃ | ~1.2 (doublet) | -CH(OH)C H₃ | ~25 |

| -CH (OH)CH₃ | ~3.8 (quartet) | C -1(OH) | ~70 |

| C1-OH | Variable (broad s) | -C H(OH)CH₃ | ~72 |

| -CH(OH )CH₃ | Variable (broad s) | C -3 | ~40 |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are essential to confirm the precise structural assignments derived from 1D NMR. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the attachment of the hydroxyethyl group to the C3 position of the adamantane cage. For instance, correlations would be expected between the protons of the ethyl group's methyl and methine units and the C3 carbon of the adamantane core.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This technique identifies protons that are close in space, irrespective of their bonding connectivity. It is particularly useful for determining stereochemical relationships and preferred conformations. wizeprep.com For this compound, NOE correlations would help establish the spatial orientation of the hydroxyethyl group's protons relative to the nearby protons on the adamantane cage.

Expected Key 2D NMR Correlations for this compound

| Technique | Proton (¹H) | Correlated Carbon/Proton | Information Gained |

| HMBC | -CH(OH)CH ₃ | C3 (Adamantane) | Confirms attachment of ethyl group to C3 |

| HMBC | -CH (OH)CH₃ | C3, C2, C4 (Adamantane) | Confirms connectivity around the C3 bridgehead |

| NOESY | -CH (OH)CH₃ | Nearby adamantane protons | Provides conformational and stereochemical data |

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.comchemicalbook.com Although a published spectrum for this compound is unavailable, its key features can be reliably predicted.

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H Stretch (broad, strong) | Intermolecular H-bonded Alcohols |

| 2950 - 2850 | C-H Stretch (strong) | Adamantane & Ethyl CH, CH₂, CH₃ |

| 1470 - 1350 | C-H Bend | Adamantane & Ethyl CH, CH₂, CH₃ |

| ~1150 | C-O Stretch | Tertiary Alcohol (C1-OH) |

| ~1100 | C-O Stretch | Secondary Alcohol (-CH(OH)-) |

Characterization of Isomers and Stereochemical Conformations

The structure of this compound contains a stereocenter, leading to the existence of stereoisomers.

The carbon atom of the ethyl group that is bonded to the hydroxyl group (-C H(OH)CH₃) is a chiral center because it is attached to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and the adamant-3-yl group. Due to this chirality, this compound exists as a pair of enantiomers:

(R)-3-(1-Hydroxyethyl)-1-adamantanol

(S)-3-(1-Hydroxyethyl)-1-adamantanol

These two molecules are non-superimposable mirror images of each other. youtube.comyoutube.com A standard synthesis would typically produce a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers would require specialized techniques such as chiral chromatography or resolution via the formation of diastereomeric salts.

The adamantane cage itself is conformationally rigid. wizeprep.com The chair-chair conformation of its constituent cyclohexane (B81311) rings is locked, meaning the primary stereochemical consideration for this molecule is the configuration at the single chiral center on the side chain.

Chemical Reactivity and Mechanistic Investigations of Hydroxylated Adamantane Systems

Mechanisms of C-H Bond Activation and Functionalization

The adamantane (B196018) framework is characterized by a high density of strong tertiary (bridgehead) and secondary C-H bonds. chemrxiv.orgresearchgate.net The bond dissociation energy for a tertiary C-H bond in adamantane is approximately 99 kcal/mol, and for a secondary C-H bond, it is around 96 kcal/mol. researchgate.net Activating these strong, unactivated C-H bonds is a significant challenge in organic synthesis. chemrxiv.org However, recent advancements in catalysis have enabled the direct functionalization of these bonds.

One prominent method involves photoredox and hydrogen atom transfer (HAT) catalysis, which has shown excellent chemoselectivity for the strong 3° C–H bonds of adamantanes in polyfunctional molecules. chemrxiv.orgacs.org This approach allows for the introduction of various functional groups, such as alkyl groups, directly onto the adamantane core. The selectivity of these reactions can be controlled by the choice of catalyst. chemrxiv.orgacs.org For instance, certain amine-based catalyst systems have demonstrated a remarkable preference for activating the strong C-H bonds of adamantane over weaker, more traditionally reactive C-H bonds. chemrxiv.org

In the context of 3-(1-Hydroxyethyl)-1-adamantanol, the presence of hydroxyl groups can influence the regioselectivity of C-H activation. While these groups can be directing in some catalytic systems, many modern methods exhibit high functional group tolerance, allowing for C-H functionalization without interference from the alcohol moieties. chemrxiv.orgacs.org Radical-based functionalization reactions are also a key strategy for converting diamondoid C–H bonds to C–C bonds, incorporating a variety of functional groups like alkenes, alkynes, arenes, and carbonyls. nih.gov

| C-H Bond Activation Method | Catalyst/Reagent Type | Typical Functionalization | Selectivity |

| Photoredox/HAT Catalysis | Amine-based catalysts, Quinones | Alkylation | High for 3° C-H bonds |

| Radical-based reactions | Peroxides, Photoexcited diaryl ketones | Halogenation, Alkylation | Variable, often low |

| Metal-catalyzed oxidation | Iron porphyrins, Ruthenium complexes | Hydroxylation, Carbonylation | Dependent on catalyst and oxidant |

Rearrangement Reactions Involving Adamantane Carbocations

Adamantane is well-known for its ability to form remarkably stable carbocations, particularly at the bridgehead positions. The formation of the 1-adamantyl cation is a key step in the Lewis acid-catalyzed rearrangement of various polycyclic hydrocarbons to the thermodynamically stable adamantane skeleton. sciencemadness.org

In the case of this compound, the tertiary hydroxyl group at the C1 position can be protonated under acidic conditions, followed by the loss of a water molecule to generate a stable 1-adamantyl carbocation. The secondary hydroxyl group on the ethyl side chain can similarly lead to the formation of a secondary carbocation upon dehydration.

A common class of carbocation rearrangements is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center. wikipedia.org This process typically leads to the formation of a more stable carbocation. egyankosh.ac.in While the rigid cage structure of adamantane generally prevents the kind of skeletal rearrangements seen in more flexible cyclic systems, Wagner-Meerwein type rearrangements have been observed in substituted homoadamantane series. rsc.org In the adamantane system itself, such rearrangements are less about altering the cage and more about interconverting positional isomers or relieving strain in highly substituted derivatives. uni-giessen.de For the carbocation generated from this compound, a hydride or alkyl shift could potentially occur, although the stability of the tertiary bridgehead cation makes it a likely resting state. cdnsciencepub.com

| Carbocation Precursor | Potential Rearrangement Type | Driving Force | Plausible Product Type |

| Protonated 1-adamantanol (B105290) moiety | Unlikely due to stability | Formation of a more stable carbocation (already tertiary) | Minimal rearrangement of the core skeleton |

| Protonated 1-hydroxyethyl moiety | Hydride shift (from adjacent C-H) | Formation of a more stable tertiary carbocation | Isomeric structures |

Intramolecular Cyclization and Heterocyclization Pathways

The presence of two hydroxyl groups in this compound, separated by a flexible ethyl bridge, creates the potential for intramolecular cyclization reactions to form heterocyclic systems. Such reactions are typically promoted by acid or base catalysis.

Under acidic conditions, protonation of one hydroxyl group and subsequent elimination of water to form a carbocation can be followed by an intramolecular nucleophilic attack by the other hydroxyl group. This would lead to the formation of a cyclic ether. Depending on which hydroxyl group initiates the reaction and which acts as the nucleophile, different-sized rings could be formed, fused to the adamantane core. For instance, cyclization involving the side-chain hydroxyl attacking a carbocation at the bridgehead position would lead to a fused oxa-heterocycle. The synthesis of oxaadamantane derivatives has been demonstrated through related cyclization strategies. mdpi.com

Alternatively, treatment with a reagent like methanesulfonyl chloride in pyridine can convert the diol into a species poised for intramolecular cyclization, a method used to synthesize sugar-derived acs.orgcdnsciencepub.comoxazepanes in a single step. researchgate.net

| Reaction Condition | Intermediate | Potential Product | | :--- | :--- | | Acid catalysis | Adamantyl carbocation | Fused cyclic ether | | Base catalysis / Mesylation | Alkoxide / Mesylate ester | Fused cyclic ether |

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions at the two hydroxyl-bearing centers of this compound would proceed through different mechanisms due to the nature of the carbon atoms involved. ucsb.edu

The tertiary hydroxyl group at the C1 bridgehead position is prone to substitution via an SN1 mechanism. organic-chemistry.org Protonation of the hydroxyl group followed by the departure of a water molecule leads to the formation of the stable 1-adamantyl carbocation. This carbocation can then be trapped by a wide range of nucleophiles. However, SN2 reactions are impossible at the bridgehead position due to the steric impossibility of backside attack. organic-chemistry.org

The secondary hydroxyl group on the ethyl side chain can undergo substitution via either an SN1 or SN2 pathway, depending on the reaction conditions. organic-chemistry.org The SN2 pathway, involving a backside attack by the nucleophile and inversion of stereochemistry, would be favored by strong, non-bulky nucleophiles and polar aprotic solvents. The SN1 pathway would be favored under conditions that promote the formation of a secondary carbocation, such as in the presence of protic solvents. The direct nucleophilic substitution of alcohols can be challenging, often requiring prior conversion of the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or halide. nih.gov

The scope of nucleophiles that can be employed in these reactions is broad and includes halides, cyanide, azide, and various oxygen, nitrogen, and sulfur nucleophiles. researchgate.netresearchgate.net The bulky nature of the adamantyl group can influence the accessibility of the reaction center, particularly for the side-chain hydroxyl. nih.gov

| Position | Plausible Mechanism | Stereochemistry | Favorable Conditions |

| C1 (Bridgehead) | SN1 | Racemization (if chiral center formed) | Protic solvents, weak nucleophiles |

| Ethyl side-chain | SN1 or SN2 | Racemization (SN1) or Inversion (SN2) | Dependent on nucleophile, solvent, and leaving group |

Derivatization and Functionalization of 3 1 Hydroxyethyl 1 Adamantanol

Synthesis of Ether and Ester Derivatives of Hydroxyl Groups

The two hydroxyl groups of 3-(1-hydroxyethyl)-1-adamantanol serve as reactive sites for the formation of ether and ester linkages. These reactions allow for the introduction of a wide range of substituents, thereby modifying the molecule's physical and chemical characteristics, such as solubility and steric bulk.

Etherification: The synthesis of adamantyl ethers can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. Another approach is the acid-catalyzed condensation of alcohols. For instance, the reaction of adamantane (B196018) derivatives with alcohols in the presence of a catalyst can yield the corresponding ethers. The choice of reactants and conditions dictates the nature of the resulting ether, which can range from simple alkyl ethers to more complex structures. Studies on adamantyl ethers, such as 1-adamantyl methyl ether and 1-adamantyl tert-butyl ether, have been conducted to understand their structural properties. uva.es

The table below summarizes the types of ether and ester derivatives that can be synthesized from adamantane alcohols.

| Derivative Type | General Reaction | Example Reactants |

| Ether | Alcohol + Alkyl Halide (Williamson) or Alcohol + Alcohol (Acid-catalyzed) | 1-Adamantanol (B105290) + Methyl Iodide |

| Ester | Alcohol + Carboxylic Acid (Fischer) or Alcohol + Acyl Chloride | 1-Adamantanol + Acetic Anhydride |

Introduction of Nitrogen-Containing Functional Groups (e.g., Amines, Amides)

The introduction of nitrogen-containing functional groups, such as amines and amides, onto the adamantane scaffold significantly expands its chemical diversity and potential applications. youtube.com These groups can participate in a variety of chemical reactions and can influence the biological activity of the resulting molecules.

Amines: Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. wikipedia.org The synthesis of adamantane-based amines can be achieved through several routes. One common method involves the reduction of amides or nitriles. For example, an adamantane carboxylic acid can be converted to an amide, which is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride. nih.gov Another approach is the Ritter reaction, where an alcohol or alkene reacts with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to an amine. researchgate.net Reductive amination, the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent, is another versatile method for synthesizing amines. wikipedia.org

Amides: Amides are functional groups in which a carbonyl group is linked to a nitrogen atom. spectroscopyonline.com They are typically synthesized by reacting a carboxylic acid or its derivative (e.g., acyl chloride) with an amine or ammonia. nih.gov In the context of this compound, either the hydroxyl groups can be converted to a leaving group and substituted with an amine, which is then acylated, or the adamantane core can be functionalized with a carboxylic acid that is subsequently converted to an amide. The synthesis of various adamantane-containing amides has been reported, highlighting the versatility of this functional group. nih.gov

The following table outlines general methods for introducing amine and amide functionalities.

| Functional Group | Synthetic Method | Starting Material Example | Reagent Example |

| Amine | Reduction of Amide | Adamantane Carboxamide | Lithium Aluminum Hydride |

| Amine | Ritter Reaction | 1-Adamantanol | Acetonitrile, Sulfuric Acid |

| Amide | Acylation of Amine | 1-Aminoadamantane | Acetyl Chloride |

Preparation of Adamantane-Based Molecular Assemblies and Supramolecular Systems

The rigid and well-defined geometry of the adamantane cage makes it an excellent building block for the construction of ordered molecular assemblies and supramolecular systems. rsc.org These organized structures are formed through non-covalent interactions such as hydrogen bonding, van der Waals forces, and host-guest interactions.

The hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, directing the self-assembly of molecules into specific architectures like diamondoid networks. rsc.org Furthermore, the lipophilic nature of the adamantane core allows it to participate in host-guest chemistry, particularly with cyclodextrins. The adamantane moiety can be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule, forming stable inclusion complexes. This property has been utilized to improve the solubility and modify the properties of adamantane-containing compounds. researchgate.netnih.gov

The design of adamantane-based molecular assemblies often involves the strategic placement of functional groups on the adamantane scaffold to control the directionality and strength of intermolecular interactions. For example, the synthesis of adamantane-1,3,5,7-tetracarboxylic acid provides a tetrahedral arrangement of hydrogen bond donors, which can be used to construct robust, three-dimensional networks. rsc.org

Conjugation with Biomolecules and Organic Scaffolds

The unique properties of the adamantane cage, including its lipophilicity and structural rigidity, have led to its use as a pharmacophore in drug design. Conjugating this compound or its derivatives to biomolecules and other organic scaffolds can enhance their therapeutic potential or create novel materials with specific functions.

The attachment of adamantane moieties to carbohydrate structures can influence their biological activity and physical properties. The lipophilic adamantane group can facilitate the transport of the carbohydrate conjugate across cell membranes. These conjugates have been explored for various applications, including as enzyme inhibitors and for targeted drug delivery. The synthesis of these conjugates typically involves the formation of a covalent bond between the adamantane unit and the carbohydrate, often through an ether, ester, or amide linkage.

Purine (B94841) analogues are an important class of compounds with a wide range of biological activities, including anticancer and antiviral properties. nih.govresearchgate.net The incorporation of an adamantane group into the purine structure can enhance its lipophilicity, potentially improving its pharmacokinetic profile and biological activity. researchgate.netnih.gov

The synthesis of adamantane-substituted purine derivatives often involves the reaction of a halogenated purine with an adamantane-containing amine or alcohol. researchgate.netnih.gov For example, 6-chloropurine (B14466) can be reacted with an adamantyl amine to introduce the adamantane moiety at the 6-position of the purine ring. researchgate.net These derivatives have been shown to exhibit inhibitory activity against enzymes like cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. researchgate.netnih.gov The adamantane group can interact with hydrophobic pockets in the enzyme's active site, contributing to the binding affinity. nih.gov

The following table provides examples of adamantane-substituted purine derivatives and their synthesis.

| Purine Derivative | Synthetic Approach | Key Reactants |

| 6-(Adamantylamino)purine | Nucleophilic substitution | 6-Chloropurine, Adamantylamine |

| 2,6,9-Trisubstituted Purines | Multi-step synthesis involving alkylation and substitution | 2,6-Dichloro-9H-purine, Adamantane-containing amines |

Thiourea (B124793) derivatives are known to possess a broad spectrum of biological activities. nih.govrsc.org The incorporation of an adamantane moiety into thiourea structures can lead to compounds with enhanced therapeutic properties. nih.govmdpi.comresearchgate.net

The synthesis of adamantyl thiourea derivatives typically starts from an adamantyl amine, which is reacted with an isothiocyanate. nih.govacs.org This reaction forms the N,N'-disubstituted thiourea core. Further modifications can be made to the other substituent on the thiourea to modulate the compound's properties. For instance, reacting N-(adamantan-1-yl)morpholine-4-carbothioamide with various benzyl (B1604629) bromides yields a series of adamantyl isothiourea derivatives. mdpi.com These compounds have been investigated for their antimicrobial and hypoglycemic activities. mdpi.com

Incorporation into Polymeric Structures and Materials

The rigid, bulky, and thermally stable tricyclic cage structure of adamantane makes its derivatives, such as this compound, attractive monomers for the synthesis of high-performance polymers. The incorporation of the adamantane moiety into polymer backbones can significantly enhance properties like thermal stability, glass transition temperature (Tg), and mechanical strength. While specific research on the polymerization of this compound is not extensively documented in publicly available literature, the behavior of structurally similar adamantane diols provides significant insight into its potential applications in polymer chemistry. By examining polymers derived from analogues like 1,3-adamantanediol (B44800) (ADO) and 1,3-bis(hydroxymethyl)adamantane, the prospective contributions of this compound to various polymer systems can be inferred.

The two hydroxyl groups of this compound, a primary and a tertiary one, allow it to act as a diol monomer in polycondensation and polyaddition reactions, making it a candidate for creating polyesters, polycarbonates, and polyurethanes. The presence of the ethyl group separating one hydroxyl from the adamantane cage may introduce a degree of flexibility compared to diols where both hydroxyls are directly attached to the cage, potentially influencing solubility and processing characteristics of the resulting polymers.

Polyesters

Polyesters are synthesized through the polycondensation of diols with dicarboxylic acids or their derivatives. The inclusion of an adamantane diol like this compound is expected to yield polyesters with high thermal stability and a high glass transition temperature (Tg). The rigid adamantane cage restricts the rotational freedom of the polymer chains, leading to a more rigid material with enhanced thermal properties compared to polyesters based on linear aliphatic diols.

Research on polyesters derived from other adamantane diols has shown that these materials exhibit excellent thermal stability. For instance, polyesters synthesized from 1,4-cyclohexanedicarboxylic acid and various diols demonstrate how cyclic monomers can modify final properties. While not a direct analogue, the principle of incorporating cyclic units to enhance performance is well-established. The synthesis of polyesters from renewable eugenol-based monomers and α,ω-diols also highlights how the choice of diol is crucial in determining the glass transition temperature and mechanical properties of the final polymer. gatech.edu

The polycondensation of this compound with various diacyl chlorides would likely produce a series of polyesters whose properties, such as Tg and decomposition temperature, would be significantly influenced by the adamantane core.

Table 1: Expected Properties of Polyesters Based on Adamantane Diols

| Diacid Component | Adamantane Diol Analogue | Expected Polymer Properties |

| Terephthaloyl chloride | 1,3-Adamantanediol | High Tg, high thermal stability, good mechanical strength, potential for liquid crystallinity. |

| Adipoyl chloride | 1,3-Adamantanediol | Improved Tg over fully aliphatic polyester, increased rigidity. |

| Sebacoyl chloride | 1,3-Bis(hydroxymethyl)adamantane | Enhanced thermal stability, with some flexibility from the methylene (B1212753) spacers. |

Note: This table is illustrative and based on properties inferred from polymers made with analogous adamantane structures.

Polycarbonates

Polycarbonates derived from adamantane diols are noted for their high Tg and excellent thermal stability. Research has shown that polycarbonates synthesized using 1,3-adamantanediol can serve as effective halogen-free flame retardants. acs.org The adamantane structure contributes to the polymer's ability to form a stable char upon combustion, which inhibits the release of flammable gases.

The synthesis of polycarbonates from this compound would likely proceed via reaction with phosgene (B1210022) or a phosgene substitute like diphenyl carbonate. The resulting polymer would be expected to exhibit properties characteristic of adamantane-containing polymers.

Table 2: Research Findings on Adamantane-Containing Polycarbonates

| Monomer | Co-monomer / Reagent | Key Findings | Reference |

| 1,3-Adamantanediol | Diphenyl phosphoryl chloride | Resulting polycarbonate is an effective halogen-free flame retardant. | acs.org |

| Adamantane-based diamines | Various dianhydrides | Resulting polyimides show high Tg (285–440 °C) and excellent optical transparency. | rsc.org |

Note: This table includes data from related adamantane polymers to illustrate the typical effects of incorporating the adamantane cage.

Polyurethanes

Polyurethanes are synthesized through the polyaddition reaction of diols and diisocyanates. The incorporation of adamantane diols into polyurethane backbones has been shown to produce materials with unique properties, including shape memory effects. nih.gov The rigid adamantane unit can act as a netpoint in the polymer network, while the flexible segments between these points allow for energy storage and release, which is the basis for shape memory behavior.

A study on polyurethanes synthesized from 1,3-adamantanediol (ADO), 1,6-hexamethylene diisocyanate (HDI), and 1,4-butanediol (B3395766) (BDO) as a chain extender demonstrated that the adamantane content was crucial for the material's properties. nih.gov The large steric hindrance of the adamantane unit disrupts the formation of uniform hydrogen bonding among the urethane (B1682113) groups, leading to a broad glass transition. nih.gov This broad transition is advantageous for shape memory applications. Polyurethanes with a moderate adamantane content exhibited a high shape fixation rate (98%) and shape recovery rate (91%). nih.gov

Given these findings, this compound would be a viable candidate for creating novel polyurethanes. The specific structure of this diol, with one hydroxyl group slightly distanced from the cage, might offer a unique balance of rigidity and chain mobility, potentially leading to tunable thermal and mechanical properties in the final polyurethane.

Table 3: Properties of Shape Memory Polyurethane Based on 1,3-Adamantanediol (ADO)

| Property | Value |

| Feed Ratio (ADO:HDI:BDO) | 1:4:3 |

| Shape Fixation Rate | 98% |

| Shape Recovery Rate | 91% |

| Glass Transition | Broad |

Source: Data from a study on shape memory materials based on adamantane-containing polyurethanes. nih.gov

Structure Activity Relationship Sar Studies of Adamantane Derivatives

Influence of the Adamantane (B196018) Moiety on Molecular Lipophilicity and Binding Affinity

The adamantane cage is a highly lipophilic and rigid moiety that significantly influences the physicochemical properties of a molecule. nih.govresearchgate.netmdpi.com Its incorporation into a drug candidate can enhance lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netpublish.csiro.au The bulky and spherical nature of the adamantane group can also lead to increased binding affinity with biological targets by displacing water molecules from binding pockets and establishing favorable van der Waals interactions. nih.govnih.gov

The adamantane group's size and shape make it an excellent "space-filling" moiety that can occupy hydrophobic pockets in enzymes and receptors. nih.govacs.org This can lead to a significant increase in binding affinity and potency. For instance, adamantane derivatives have been shown to be potent inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and soluble epoxide hydrolase (sEH). nih.govnih.gov In these cases, the adamantane moiety is thought to bind to a hydrophobic region of the active site, thereby blocking substrate access.

The binding affinity of adamantane derivatives can also be modulated by the introduction of functional groups onto the adamantane core. nih.gov These functional groups can engage in specific interactions, such as hydrogen bonding or electrostatic interactions, with the target protein, further enhancing binding affinity and selectivity. nih.gov

Positional and Stereochemical Effects of Substituents on Chemical Reactivity and Interactions

The substitution pattern on the adamantane scaffold plays a critical role in determining the biological activity of its derivatives. The adamantane cage has two types of bridgehead positions (C1, C3, C5, and C7) and three types of methylene (B1212753) bridge positions (C2, C4, C6, C8, C9, and C10). Substitution at these different positions can lead to distinct pharmacological profiles.

Furthermore, the stereochemistry of the substituents can have a profound impact on biological activity. The 1-hydroxyethyl group in 3-(1-Hydroxyethyl)-1-adamantanol contains a chiral center, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit different pharmacological properties due to the stereospecific nature of biological receptors and enzyme active sites. beilstein-journals.org It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have distinct activities, with one enantiomer often being more potent or having a different pharmacological profile than the other.

The relative orientation of the substituents on the rigid adamantane framework is fixed, which can be advantageous for drug design as it reduces the conformational flexibility of the molecule. researchgate.netnih.gov This pre-organization can lower the entropic penalty upon binding to a target, potentially leading to higher affinity. nih.gov

Rational Design Principles for Adamantane-Based Scaffolds

The unique properties of the adamantane nucleus have led to its use as a versatile scaffold in rational drug design. researchgate.netnih.gov The rigid and well-defined three-dimensional structure of adamantane allows for the precise positioning of functional groups to optimize interactions with a biological target. publish.csiro.au

Several key principles guide the rational design of adamantane-based scaffolds:

Lipophilic Anchor: The adamantane moiety can serve as a lipophilic anchor to enhance binding to hydrophobic pockets within a target protein. nih.govacs.org Its size and shape can be tailored by introducing substituents to achieve optimal fit and complementarity.

Scaffold for Functional Group Display: The adamantane cage provides a rigid framework for the spatial arrangement of various pharmacophoric groups. researchgate.netnih.gov By strategically placing functional groups at the bridgehead or bridge positions, medicinal chemists can create molecules with specific interaction profiles.

Modulation of Physicochemical Properties: The introduction of an adamantane group can be used to fine-tune the lipophilicity, solubility, and metabolic stability of a drug candidate. nih.govmdpi.compublish.csiro.au This can lead to improved pharmacokinetic and pharmacodynamic properties.

Bioisosteric Replacement: In some cases, the adamantane ring can be used as a bioisostere for other cyclic or aromatic groups to improve drug-like properties or to explore new chemical space. publish.csiro.au

The design of this compound likely followed some of these principles. The adamantane core provides the necessary lipophilicity, while the hydroxyl and hydroxyethyl (B10761427) groups are positioned to potentially interact with specific residues in a target binding site.

Correlation of Molecular Structure with Biological Interaction Profiles (e.g., Enzyme Inhibition, Receptor Binding)

The biological activity of adamantane derivatives is directly correlated with their molecular structure. Subtle changes in the substitution pattern, stereochemistry, or the nature of the functional groups can lead to significant differences in their interaction with biological targets. nih.govnih.gov

Adamantane derivatives have been extensively studied as inhibitors of various enzymes and as ligands for different receptors. For instance, aminoadamantane derivatives like amantadine (B194251) and rimantadine (B1662185) are known for their antiviral activity against the influenza A virus by blocking the M2 proton channel. nih.govrsc.org Other adamantane-containing compounds have shown promise as inhibitors of enzymes such as 11β-HSD1, sEH, and various proteases. nih.govnih.gov

For this compound, the two hydroxyl groups are capable of forming hydrogen bonds, which could be crucial for its biological activity. The size and shape of the entire molecule, dictated by the adamantane core and its substituents, will determine its ability to fit into a specific binding pocket.

The following table summarizes the key structural features of adamantane derivatives and their general influence on biological interactions:

| Structural Feature | Influence on Biological Interaction |

| Adamantane Cage | Provides lipophilicity, enhances binding to hydrophobic pockets, acts as a rigid scaffold. nih.govresearchgate.netmdpi.comacs.orgresearchgate.netnih.gov |

| Substituent Position (Bridgehead vs. Bridge) | Affects the overall shape and orientation of functional groups, leading to different binding modes and selectivities. mdpi.comnih.gov |

| Substituent Stereochemistry | Can lead to significant differences in potency and efficacy due to stereospecific interactions with the target. beilstein-journals.org |

| Functional Groups | Participate in specific interactions like hydrogen bonding and electrostatic interactions, contributing to binding affinity and selectivity. nih.gov |

Advanced Applications of Adamantane Derivatives in Chemical Sciences

Role in Catalyst Development and Ligand Design

The precise, three-dimensional structure of the adamantane (B196018) cage makes its derivatives attractive candidates for creating specialized ligands for metal catalysts. While specific applications of 3-(1-Hydroxyethyl)-1-adamantanol in catalysis are not extensively documented, its diol functionality presents significant potential. The two hydroxyl groups can act as coordination points for metal centers, forming chelate complexes.

The rigid adamantane backbone serves as a stiff scaffold, which can enforce a specific geometry upon the resulting metal complex. This structural rigidity is a sought-after feature in ligand design for asymmetric catalysis, where controlling the spatial arrangement around the metal center is crucial for achieving high enantioselectivity. The bulky nature of the adamantane group can also create a defined steric environment that influences the substrate's approach to the catalytic site, further enhancing selectivity.

Table 1: Potential of this compound in Ligand Design

| Feature | Implication in Catalysis |

| Rigid Adamantane Scaffold | Provides a pre-organized and sterically defined framework for the metal center. |

| Diol Functionality | Allows for chelation, leading to more stable metal-ligand complexes. |

| Bulky Cage Structure | Creates a specific steric environment to influence substrate binding and reaction selectivity. |

Applications in Materials Science

The incorporation of the adamantane moiety into materials can dramatically enhance their properties, leading to applications in advanced polymers, photosensitive systems, and high-performance lubricants.

Adamantane derivatives, particularly diols like 3-(hydroxymethyl)-1-adamantanol, serve as critical building blocks or monomers in the synthesis of high-performance polymers. cymitquimica.comtcichemicals.com The rigid and bulky nature of the adamantane unit, when incorporated into a polymer backbone, disrupts chain packing, increases the glass transition temperature (Tg), and enhances thermal stability. researchgate.net

These diols can be used in condensation polymerizations to create polyesters and polyurethanes with unique characteristics. The resulting polymers benefit from the inherent properties of the adamantane cage, including high thermal and oxidative stability, making them suitable for applications requiring robust materials. researchgate.net The compound is classified as a diol monomer and a building block for biomaterials, highlighting its role in creating specialized polymers. cymitquimica.comtcichemicals.com

Adamantane derivatives are crucial in modern photolithography, particularly in the formulation of chemically amplified photoresists used for manufacturing semiconductor devices. researchgate.net Methacrylate (B99206) polymers containing adamantyl groups are widely used in photoresists for argon fluoride (B91410) (ArF) excimer laser lithography. researchgate.netnih.gov

The primary function of the bulky, hydrophobic adamantyl group is to control the solubility of the polymer in the aqueous alkaline developer, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). nih.gov During the development process, the adamantane moiety helps to prevent the polymer from swelling, which is critical for achieving high-resolution patterns. nih.gov By incorporating adamantyl methacrylate into the polymer structure, its solubility in the developer can be precisely modulated, making it suitable for creating negative photoresists. nih.gov Research has confirmed that adamantyl monomers are effective aliphatic groups for regulating the solubility of (meth)acrylate polymers in developer solutions, enabling finer lithographic performance. researchgate.netnih.gov Patents also describe the use of adamantane derivatives in glass photoresists for sub-200 nm lithography, underscoring their importance in advanced microfabrication. google.com

Table 2: Function of Adamantane Moieties in Photoresists

| Function | Mechanism | Reference |

| Solubility Control | The hydrophobic adamantyl group reduces the polymer's dissolution rate in the aqueous developer (TMAH). | nih.gov |

| Swelling Prevention | The bulky structure of adamantane inhibits the penetration of the developer into the polymer matrix, maintaining pattern integrity. | nih.gov |

| High-Resolution Patterning | By controlling solubility and swelling, adamantane-containing polymers enable the creation of fine, high-resolution features. | researchgate.netnih.gov |

| Transparency | Adamantane's aliphatic structure provides the necessary transparency for deep UV (e.g., 193 nm ArF) lithography. | researchgate.net |

The exceptional thermal and thermo-oxidative stability of the adamantane cage makes its derivatives promising candidates for high-temperature lubricants. researchgate.net Research has focused on synthesizing esters from adamantane alcohols and carboxylic acids to create fluids that can perform under extreme conditions.

Ester derivatives of adamantane are being explored as components for thermally stable lubricating oils designed to operate at temperatures of 200°C and higher. researchgate.net The adamantane structure's resistance to oxidation and thermal degradation is the key to this application. Studies on esters synthesized from 5,7-dimethyl-3-hydroxymethyl-1-adamantanol have shown high values for thermo-oxidative stability (221.6–240.3°C). researchgate.net Furthermore, adamantane-containing esters have been found to significantly improve the antifriction properties of base oils. researchgate.net

Supramolecular Chemistry and Host-Guest Interactions (e.g., Cyclodextrins, Liposomes, Dendrimers)

The adamantane group is a classic "guest" molecule in the field of supramolecular chemistry due to its size, shape, and hydrophobicity. It forms highly stable inclusion complexes with various "host" molecules, most notably cyclodextrins. nih.gov This non-covalent interaction is driven by the hydrophobic effect, where the lipophilic adamantane moiety is readily encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386), displacing water molecules.

This principle has been harnessed to create advanced materials like injectable hydrogels. nih.gov For instance, by conjugating adamantane units to the ends of Pluronic F127, a thermo-responsive polymer, and mixing it with a polymerized β-cyclodextrin, a physically crosslinked hydrogel is formed. nih.gov The host-guest interactions between adamantane and cyclodextrin act as stable, non-covalent crosslinks, significantly enhancing the hydrogel's long-term stability and allowing for the sustained release of entrapped molecules. nih.gov Increasing the number of adamantane units on the polymer was shown to improve the gelation properties, demonstrating the tunability of such systems. nih.gov

Table 3: Adamantane in Host-Guest Systems

| Component | Role | Driving Force | Application Example | Reference |

| Adamantane Derivative | Guest Molecule | Hydrophobic Effect | Adamantane-conjugated Pluronic F127 | nih.gov |

| Cyclodextrin | Host Molecule | Shape/Size Complementarity | Polymerized β-cyclodextrin | nih.gov |

| Resulting Complex | Supramolecular Assembly | Non-covalent Interaction | Stable, injectable hydrogel for drug delivery | nih.gov |

Sensing Applications and Molecular Recognition

The highly specific and predictable nature of the adamantane-cyclodextrin interaction forms a powerful basis for molecular recognition and sensing applications. The ability of an adamantane group to selectively bind to a cyclodextrin host can be used to detect and quantify analytes.

While direct sensing applications using this compound are not widely reported, the underlying principle of molecular recognition is well-established. A sensor could be designed by immobilizing a host molecule (like β-cyclodextrin) onto a transducer surface (e.g., an electrode, quartz crystal microbalance, or optical surface). When an analyte tagged with an adamantane group is introduced, it binds to the immobilized cyclodextrin. This binding event causes a measurable change in mass, electrical properties, or refractive index, generating a signal that corresponds to the analyte's concentration. The strength and specificity of the adamantane-cyclodextrin bond make such sensor systems potentially sensitive and selective. The introduction of an adamantane fragment into a molecule increases its lipophilicity, a key factor in these recognition events. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. These methods can predict a wide range of properties from the ground up.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Detailed Density Functional Theory (DFT) studies specifically for 3-(1-Hydroxyethyl)-1-adamantanol are not readily found in current literature. However, DFT is a widely used method for investigating adamantane (B196018) derivatives due to its balance of accuracy and computational cost.

DFT calculations are used to determine the optimized geometry and electronic properties of molecules. For instance, in studies of other adamantane-containing compounds, DFT has been employed to analyze structural and pharmacological attributes. These calculations often involve the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Such studies provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Furthermore, DFT is used to calculate electronic properties like electrostatic potential maps, which reveal the charge distribution and reactive sites of a molecule. For related adamantane derivatives, these maps have been used to identify regions prone to electrophilic or nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for an Adamantane Derivative (Illustrative) Note: This table is illustrative and does not represent data for this compound. It shows typical data obtained from DFT calculations on related compounds.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | -X Hartrees | B3LYP/6-311++G(d,p) |

| Dipole Moment | Y Debye | B3LYP/6-311++G(d,p) |

| HOMO Energy | -Z eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | +W eV | B3LYP/6-311++G(d,p) |

| Energy Gap (LUMO-HOMO) | (W+Z) eV | B3LYP/6-311++G(d,p) |

Ab Initio Calculations (e.g., G2, G2(MP2)) for Thermochemical Properties

Specific ab initio calculations for the thermochemical properties of this compound using high-accuracy methods like Gaussian-2 (G2) or G2(MP2) have not been reported in the available literature.

These ab initio methods are computationally intensive but provide highly accurate thermochemical data, such as enthalpy of formation, entropy, and heat capacity. For the parent molecule, adamantane, extensive studies have been conducted to determine its thermodynamic properties through methods including adiabatic calorimetry and statistical thermodynamics based on spectroscopic data and quantum-chemical calculations. Such calculations are crucial for understanding the stability and energy of a compound. For example, the standard molar enthalpy of formation for adamantane in the crystalline state has been precisely determined through combustion calorimetry.

Frontier Molecular Orbital (FMO) and Potential Energy Surface (PES) Analysis

While a specific Frontier Molecular Orbital (FMO) and Potential Energy Surface (PES) analysis for this compound is not documented in the searched literature, these analyses are standard for characterizing reactivity.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting how a molecule will interact with other species. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. In studies of other adamantane derivatives, FMO analysis has been used to understand their electronic properties and potential interaction sites.

A Potential Energy Surface (PES) scan is used to explore the conformational space of a molecule by calculating the energy as a function of one or more geometric parameters, such as bond rotation. This helps in identifying stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations specifically for this compound are not described in the available research. However, MD simulations are a powerful tool for studying the dynamic behavior of adamantane-containing molecules in various environments.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological target. For instance, in a study of another adamantane derivative, MD simulations were run for 100 nanoseconds to investigate the stability of a protein-ligand complex, analyzing metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand the system's dynamic stability.

Analysis of Intermolecular and Non-Covalent Interactions

A detailed analysis of the non-covalent interactions for this compound has not been published. However, the techniques mentioned are standard for evaluating the crystal packing and intermolecular forces in related adamantane derivatives.

Hydrogen Bonding: The presence of two hydroxyl groups in this compound suggests that hydrogen bonding would be a dominant intermolecular force in its condensed phases.

Hirshfeld Surface Analysis: This is a method used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within a crystal to identify close contacts with neighboring molecules. The analysis generates 2D fingerprint plots that summarize the different types of interactions and their relative contributions to the crystal packing. For example, in studies of other adamantane derivatives, Hirshfeld surface analysis has revealed the importance of H···H, C-H···N, and C-H···Cl interactions in stabilizing the crystal structure.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Adamantane Derivative (Illustrative) Note: This table is illustrative and does not represent data for this compound. It shows typical data obtained from Hirshfeld analysis on related crystalline compounds.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 68% |

| C···H/H···C | 19% |

| O···H/H···O | 12% |

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. It can provide quantitative information about the strength of interactions like hydrogen bonds.

Theoretical Modeling of Structure-Property Relationships

Specific theoretical models correlating the structure of this compound to its properties are not available. However, establishing structure-property relationships is a key goal of computational chemistry. By calculating various molecular descriptors (e.g., electronic, steric, and thermodynamic properties), it is possible to build models that predict the behavior and properties of molecules. For adamantane derivatives, these relationships are crucial in fields like drug design, where properties like lipophilicity and binding affinity are correlated with molecular structure to optimize therapeutic efficacy.

Molecular Docking Studies (for investigating molecular interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into the binding modes and affinities of ligands with their target proteins. In the context of adamantane derivatives, molecular docking studies have been pivotal in elucidating their potential as inhibitors for various enzymes.

While specific molecular docking studies for this compound are not extensively available in the current body of scientific literature, research on structurally related adamantane derivatives provides valuable insights into their potential molecular interactions and therapeutic applications. These studies highlight the importance of the rigid and lipophilic adamantane cage in anchoring ligands to the active sites of proteins.

Investigations into Adamantane Derivatives as Enzyme Inhibitors

Research has focused on the design and synthesis of adamantane-containing compounds as potential inhibitors for enzymes implicated in various diseases. Molecular docking simulations have been a key tool in this process, helping to rationalize the structure-activity relationships and guide the optimization of lead compounds.

One area of interest has been the development of adamantane derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme involved in the conversion of cortisone (B1669442) to the active glucocorticoid cortisol. mdpi.comnih.gov Dysregulation of 11β-HSD1 is associated with metabolic disorders like obesity and diabetes. mdpi.com Docking studies of adamantane-linked 1,2,4-triazole (B32235) derivatives have been performed to predict their binding affinity and interactions within the 11β-HSD1 active site. mdpi.comnih.gov Although some of these derivatives showed promising binding affinity scores, they did not always form interactions with key active site residues, prompting further design of potentially more effective inhibitors. mdpi.comnih.gov

Another significant target for adamantane-based inhibitors is Tyrosyl-DNA Phosphodiesterase 1 (TDP1) , an enzyme crucial for DNA repair. nih.govnih.gov Inhibiting TDP1 can enhance the efficacy of certain anticancer drugs. nih.govnih.gov Molecular docking studies of novel resin acid derivatives bearing adamantane moieties have suggested that these compounds can bind to the TDP1 covalent intermediate. nih.govnih.gov The adamantane fragment is proposed to occupy a hydrophobic region, forming hydrophobic contacts with residues such as Phe259 and Trp590, while other parts of the molecule can form hydrogen bonds, for instance with Ser463. nih.govnih.gov

The following table summarizes representative findings from molecular docking studies of various adamantane derivatives with their respective protein targets. It is important to note that these are not for this compound but for structurally related compounds.

| Adamantane Derivative Class | Protein Target | Key Interacting Residues (Predicted) | Predicted Binding Affinity (ΔG, kcal/mol) | Reference |

| Resin Acid Derivatives | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Phe259, Trp590 (hydrophobic contacts); Ser463 (hydrogen bond) | -9.0 | nih.gov |

| 1,2,4-Triazole Derivatives | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Not specified in detail, but noted inability to form key interactions in some cases. | Similar to native ligand | mdpi.comnih.gov |

Future molecular docking studies specifically on this compound would be necessary to precisely determine its potential protein targets and binding modes, thereby elucidating its pharmacological potential.

Future Research Directions and Emerging Areas in 3 1 Hydroxyethyl 1 Adamantanol Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of adamantane (B196018) derivatives, including 3-(1-hydroxyethyl)-1-adamantanol, has traditionally relied on methods that can be harsh and may not align with modern principles of green chemistry. doi.orgnih.gov A significant future direction lies in the development of novel and more sustainable synthetic pathways.

Current research is exploring greener approaches, such as solvent-free reactions and the use of less hazardous reagents, to produce adamantane-containing compounds. nih.gov For instance, the Biginelli reaction, a multi-component reaction, has been successfully employed for the synthesis of some adamantane derivatives under solvent-free conditions, offering high yields and shorter reaction times. nih.gov Future research will likely focus on adapting and optimizing such green methodologies for the specific synthesis of this compound and its analogues. This includes exploring enzymatic and biocatalytic routes that could offer higher selectivity and milder reaction conditions. The development of efficient and sustainable methods for the functionalization of the adamantane core is also a critical area of investigation. rsc.orgnih.govrsc.org

Development of Advanced Functionalized Derivatives with Tailored Properties

The inherent versatility of the adamantane scaffold allows for extensive functionalization, leading to derivatives with a wide range of properties. rsc.orgnih.govnih.gov A key area of future research is the development of advanced functionalized derivatives of this compound with properties tailored for specific applications.

This involves the strategic introduction of various functional groups to modulate the compound's physicochemical and biological characteristics. For example, the incorporation of adamantane moieties into polymers has been shown to enhance their thermal and mechanical properties. wikipedia.orgacs.orgresearchgate.netelsevierpure.com Future work will likely focus on synthesizing novel adamantane-based polymers and co-polymers with precisely controlled architectures and functionalities. researchgate.net This could lead to the creation of materials with tunable properties for applications in areas like drug delivery, coatings, and advanced composites. wikipedia.orgpensoft.netmdpi.com The synthesis of chiral adamantane derivatives is another area of growing interest, as these compounds can exhibit unique optical and biological activities. wikipedia.orgnih.gov

Deeper Mechanistic Understanding of Complex Adamantane Transformations

While significant progress has been made in the synthesis of adamantane derivatives, a deeper mechanistic understanding of the complex transformations involved is crucial for the rational design of new synthetic routes and the optimization of existing ones. Future research will increasingly utilize a combination of experimental and computational methods to elucidate the mechanisms of adamantane rearrangements and functionalization reactions. nih.govacs.orgresearchgate.net

Computational studies, such as those employing density functional theory (DFT), are powerful tools for investigating reaction pathways, transition states, and the electronic properties of adamantane-based molecules. nih.govresearchgate.netresearchgate.netdntb.gov.ua These theoretical investigations can provide valuable insights that complement experimental findings. nih.govresearchgate.net For example, computational studies have been used to understand the stability of adamantane carbocations, which are key intermediates in many adamantane reactions. youtube.com A more profound understanding of these mechanisms will enable chemists to predict reaction outcomes with greater accuracy and to develop more selective and efficient synthetic strategies. nih.gov

Expansion into Novel Materials and Supramolecular Systems

The unique cage-like structure and lipophilicity of adamantane make it an excellent building block for the construction of novel materials and supramolecular assemblies. pensoft.netnih.govpensoft.net Future research will continue to explore the potential of this compound and its derivatives in these areas.